molecular formula C5H8ClN3O2S B2766980 4-aminopyridine-2-sulfonamide hydrochloride CAS No. 2171804-70-7

4-aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B2766980
CAS No.: 2171804-70-7
M. Wt: 209.65
InChI Key: BPXMENIZUZVFTJ-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-sulfonamide hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position, combined with a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-8-5(3-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMENIZUZVFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171804-70-7
Record name 4-aminopyridine-2-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 4-aminopyridine. One common method is the reaction of 4-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide. The hydrochloride salt is then obtained by treating the sulfonamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, neutralization, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-aminopyridine-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Aminopyridine-2-sulfonamide hydrochloride is derived from 4-aminopyridine, a known potassium channel blocker. Its molecular formula is C5H7N3O2SHCl\text{C}_5\text{H}_7\text{N}_3\text{O}_2\text{S}\cdot \text{HCl}. The compound interacts primarily with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs action potentials and enhances neurotransmitter release, which is crucial for neuronal signaling and has implications for treating neurological disorders .

Pharmacology and Neurology

This compound has been investigated for its therapeutic effects in neurological conditions:

  • Multiple Sclerosis : Clinical studies have shown that this compound can improve walking capabilities in patients with multiple sclerosis. It acts by blocking potassium channels, thereby enhancing axonal conduction in demyelinated neurons .
  • Spinal Cord Injury : Research indicates that patients with spinal cord injuries may experience improved motor functions and reduced spasticity when treated with this compound .
  • Tetrodotoxin Poisoning : Preliminary studies suggest that it may reverse the effects of tetrodotoxin poisoning in animal models, although its efficacy in humans remains to be confirmed .

Chemical Synthesis and Industrial Applications

The compound serves as a building block in synthetic chemistry:

  • Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex sulfonamide derivatives, which are valuable in pharmaceuticals and agrochemicals .
  • Electrochemical Applications : It has been employed as a precursor for developing new materials and as an intermediate in chemical manufacturing processes .

Case Study 1: Multiple Sclerosis Treatment

A long-term study demonstrated that approximately 80% of multiple sclerosis patients treated with this compound showed sustained improvements in walking ability over a period of 32 months. The study highlighted the compound's effectiveness despite not halting disease progression .

Study DurationInitial Response RateLong-term Benefits
32 months29.5% - 80%80% - 90%

Case Study 2: Spinal Cord Injury

In a clinical trial involving spinal cord injury patients, treatment with this compound resulted in notable improvements across various functional domains, including sensory and motor functions. The reduction in spasticity was particularly significant, enhancing the quality of life for participants .

Functional ImprovementPercentage of Patients Reporting Improvement
Motor Function60%
Sensory Function55%
Spasticity Reduction70%

Mechanism of Action

The mechanism of action of 4-aminopyridine-2-sulfonamide hydrochloride involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound can prolong action potentials and enhance neurotransmitter release, leading to improved neuronal signaling. This mechanism is particularly relevant in the context of neurological research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-aminopyridine-2-sulfonamide hydrochloride and analogous sulfonamide-containing hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₅H₈ClN₃O₂S 209.65 Pyridine, amino, sulfonamide, HCl Potential enzyme inhibitor, antimicrobial agent
4-(Aminomethyl)benzenesulfonamide hydrochloride (Mafenide HCl) C₇H₁₁ClN₂O₂S 222.69 Benzene, aminomethyl, sulfonamide, HCl Topical antimicrobial agent
5-(Aminomethyl)furan-2-sulfonamide hydrochloride C₅H₉ClN₂O₃S 212.65 Furan, aminomethyl, sulfonamide, HCl Intermediate in drug synthesis
4-Amidinophenylmethanesulfonyl fluoride hydrochloride C₈H₁₀ClFN₂O₂S 272.75 Benzene, amidino, sulfonyl fluoride, HCl Serine protease inhibitor
Key Observations:
  • Functional Groups: The sulfonamide group (–SO₂NH₂) is common across all compounds, enabling hydrogen bonding and biological target interaction. The amidino group in the 4-amidinophenyl derivative () enhances electrostatic interactions, making it a potent protease inhibitor.
  • Halogen and Salt Effects : The hydrochloride salt improves solubility, while the sulfonyl fluoride group () introduces reactivity with serine residues in enzymes.

Stability and Reactivity

  • This compound: Likely stable under standard storage conditions (dry, cool environment), similar to Mafenide HCl ().
  • Mafenide HCl: No specific stability issues noted; standard pharmaceutical storage recommended .
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (): Requires argon storage due to reactivity with glass and moisture, highlighting greater instability compared to sulfonamide analogs .
  • 5-(Aminomethyl)furan-2-sulfonamide hydrochloride: Limited data, but furan derivatives are generally prone to oxidative degradation.

Toxicity and Hazards

  • Mafenide HCl: Known to cause skin irritation but less corrosive than fluorinated analogs .
  • Sulfonyl fluoride derivatives (): Release hazardous hydrogen fluoride (HF) upon decomposition, necessitating stringent handling protocols .

Biological Activity

4-Aminopyridine-2-sulfonamide hydrochloride (4-AP) is a derivative of 4-aminopyridine, primarily known for its role as a potassium channel blocker. This compound has garnered attention due to its potential therapeutic applications in neurological disorders characterized by impaired neuronal transmission, such as multiple sclerosis (MS) and spinal cord injuries (SCI). The biological activity of 4-AP is largely attributed to its ability to block voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release.

4-AP selectively inhibits voltage-gated potassium channels, which results in:

  • Prolongation of Action Potentials : By blocking potassium channels, 4-AP increases the duration and amplitude of action potentials.
  • Increased Calcium Influx : The blockade leads to depolarization of the neuronal membrane, facilitating calcium entry through voltage-gated calcium channels.
  • Enhanced Neurotransmission : This mechanism enhances synaptic transmission at both central and peripheral synapses, thereby improving neuromuscular function.

Biological Activities

The biological activities of 4-AP can be summarized as follows:

ActivityDescription
Neurological Disorders Effective in improving symptoms in MS and SCI patients.
Convulsant Properties Used in animal models to induce seizures for research purposes.
Reversal Agent Potentially reverses effects of certain neurotoxins like tetrodotoxin and saxitoxin.
Calcium Channel Activation Enhances calcium conductance, beneficial in cases of calcium channel blocker toxicity.

Clinical Studies and Findings

  • Multiple Sclerosis :
    • A study involving 70 MS patients demonstrated a significant improvement in ambulation and overall disability scores with 4-AP treatment compared to placebo. About 29.5% of patients reported subjective improvements during treatment .
    • Long-term studies indicated that 80-90% of initial responders continued to benefit from 4-AP over extended periods .
  • Spinal Cord Injury :
    • Research has shown that patients with SCI experienced improvements in sensory and motor functions, along with reduced spasticity when treated with 4-AP .
  • Toxicity and Side Effects :
    • A case report highlighted symptoms of toxicity including agitation and delirium after overdose, emphasizing the need for careful monitoring during treatment .
    • Adverse effects are generally mild but can include transient changes in liver enzymes and platelet counts .

Case Study: Multiple Sclerosis Patient

A randomized controlled trial assessed the efficacy of 4-AP in MS patients over a 12-week period. Results showed a significant decrease in disability status scores among those treated with 4-AP compared to placebo, alongside notable improvements in daily living activities .

Case Study: Spinal Cord Injury

In a clinical trial involving patients with chronic SCI, administration of 4-AP resulted in measurable improvements in motor function and a reduction in pain levels, demonstrating its therapeutic potential beyond MS .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopyridine-2-sulfonamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-aminopyridine derivatives using sulfonyl chlorides under controlled pH (8–10) and temperature (0–5°C). For example, analogous compounds like 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride are synthesized via amine-sulfonyl chloride coupling in polar aprotic solvents (e.g., DMF) with yields ranging from 60–85% . Catalytic systems, such as palladium-based catalysts (e.g., PdCl₂ adducts), may enhance reaction efficiency in decarboxylative cross-couplings . Optimize stoichiometry and quenching steps to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm). IR spectroscopy identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bends .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves impurities; retention times should align with standards .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine 13C^{13}C-NMR and DEPT-135 to distinguish quaternary carbons from CH/CH₂ groups. For ambiguous peaks, use 2D techniques (HSQC, HMBC) to map 1H^1H-13C^{13}C correlations .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) to validate assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas; fragmentation patterns identify stability of the sulfonamide group .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify impurities against ICH guidelines .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, if degradation at 25°C follows first-order kinetics (k=0.002day1k = 0.002 \, \text{day}^{-1}), the half-life is ~346 days .
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess dehydration or decomposition above 150°C .

Q. What mechanistic role does the sulfonamide group play in the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase or dihydropteroate synthase (DHPS) using fluorometric assays. IC₅₀ values <10 µM suggest competitive binding via sulfonamide-Zn²⁺ interactions .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., DHPS) using AutoDock Vina. The sulfonamide’s sulfonyl oxygen may form hydrogen bonds with active-site residues (e.g., Thr200 in carbonic anhydrase) .
  • SAR Studies : Modify the pyridine ring (e.g., chloro/methoxy substituents) and compare bioactivity to isolate sulfonamide-specific effects .

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